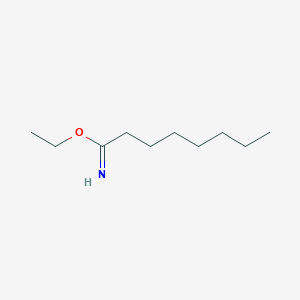
Ethyl octanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl octanimidate is an organic compound that belongs to the class of esters. It is derived from octanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl octanimidate can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows:
C7H15COOH+C2H5OH→C7H15COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, the use of more efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl octanimidate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl octanimidate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl octanimidate involves its interaction with enzymes and other biological molecules. For instance, esterases catalyze the hydrolysis of this compound, breaking it down into octanoic acid and ethanol. This reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with similar properties but derived from acetic acid.
Methyl butyrate: An ester with a shorter carbon chain, used in flavorings and fragrances.
Ethyl butanoate: Similar in structure but with a different carbon chain length.
Uniqueness
Ethyl octanimidate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters might not be as effective.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
ethyl octanimidate |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(11)12-4-2/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
NUXNOOGZAAZDQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


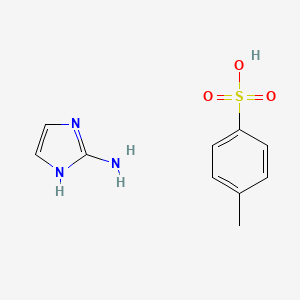

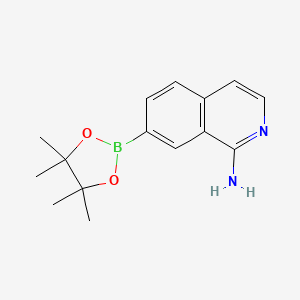
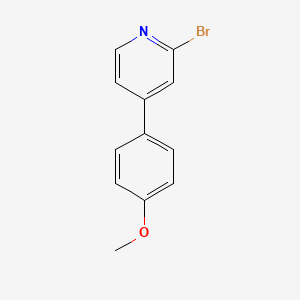
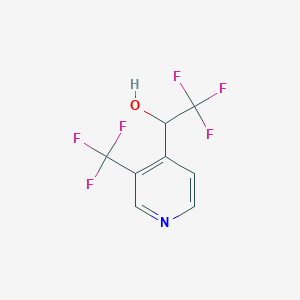

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

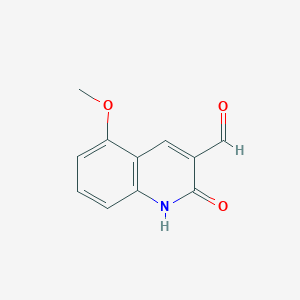
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
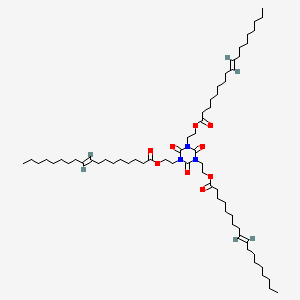
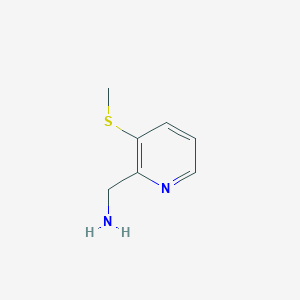
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
